SKLB0565

Description

Propriétés

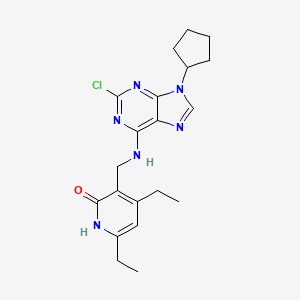

Formule moléculaire |

C20H25ClN6O |

|---|---|

Poids moléculaire |

400.9 g/mol |

Nom IUPAC |

3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C20H25ClN6O/c1-3-12-9-13(4-2)24-19(28)15(12)10-22-17-16-18(26-20(21)25-17)27(11-23-16)14-7-5-6-8-14/h9,11,14H,3-8,10H2,1-2H3,(H,24,28)(H,22,25,26) |

Clé InChI |

CQTZFKRSEFNMLM-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C(=O)N1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4CCCC4)CC |

Origine du produit |

United States |

Foundational & Exploratory

SKLB0565: A Novel Tubulin Inhibitor's Mechanism of Action in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SKLB0565, a novel tubulin inhibitor, in the context of colorectal cancer (CRC). The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic small molecule, identified as a 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivative, that functions as a potent tubulin polymerization inhibitor.[1] It targets the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, which is a clinically validated strategy in oncology.[1][2] This guide will delve into the quantitative anti-proliferative effects, the core molecular mechanism, and the detailed experimental protocols used to elucidate the action of this compound in colorectal cancer models.

Quantitative Data: Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative activity across a panel of human colorectal carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | IC50 (μM) |

| HCT116 | 0.012 |

| HT29 | 0.025 |

| SW480 | 0.033 |

| SW620 | 0.041 |

| LoVo | 0.056 |

| RKO | 0.068 |

| DLD1 | 0.075 |

| Caco-2 | 0.081 |

| Table 1: Anti-proliferative activity of this compound against various colorectal cancer cell lines.[1][3] |

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which leads to a cascade of downstream cellular events culminating in apoptosis.[1][4] The key effects are:

-

Inhibition of Tubulin Polymerization: this compound binds to the colchicine site of β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network is crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1]

-

Cell Cycle Arrest at G2/M Phase: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase.[1][5]

-

Induction of Mitochondria-Mediated Apoptosis: Prolonged G2/M arrest can trigger the intrinsic pathway of apoptosis.[6] this compound has been shown to cause depolarization of the mitochondrial membrane, a key event in this pathway.[1] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and resulting in programmed cell death.[7]

-

Anti-Angiogenic and Anti-Metastatic Potential: this compound has been observed to inhibit cell migration and disrupt the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), suggesting potential anti-angiogenic effects.[1][4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

5.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on colorectal cancer cell lines and to calculate the IC50 values.

-

Procedure:

-

Colorectal cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by non-linear regression analysis.

-

5.2. Tubulin Polymerization Assay

-

Objective: To directly assess the inhibitory effect of this compound on tubulin polymerization.

-

Procedure:

-

Purified tubulin is incubated with this compound or a control vehicle in a polymerization buffer at 37°C.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

-

5.3. Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle distribution.

-

Procedure:

-

Colorectal cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

After fixation, the cells are washed with PBS and incubated with RNase A and propidium iodide (PI) staining solution in the dark.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

-

5.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Cells are treated with this compound for the desired time and concentration.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

5.5. Mitochondrial Membrane Potential (ΔΨm) Assay

-

Objective: To assess the effect of this compound on mitochondrial integrity.

-

Procedure:

-

Colorectal cancer cells are treated with this compound.

-

The cells are then incubated with JC-1, a lipophilic cationic dye that accumulates in the mitochondria in a potential-dependent manner.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

The change in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy, indicating mitochondrial membrane depolarization.

-

5.6. Cell Migration Assay (Wound Healing Assay)

-

Objective: To evaluate the effect of this compound on the migratory capacity of colorectal cancer cells.

-

Procedure:

-

Cells are grown to a confluent monolayer in a culture plate.

-

A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

-

The cells are then washed to remove debris and incubated with this compound at non-toxic concentrations.

-

The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

-

Conclusion

This compound is a promising novel tubulin inhibitor with potent anti-proliferative activity against a range of colorectal cancer cell lines.[1] Its mechanism of action is centered on the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of mitochondria-mediated apoptosis.[1][4] Furthermore, its potential to inhibit cell migration and angiogenesis suggests a multifaceted anti-cancer profile.[1] The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for colorectal cancer.

References

- 1. Design, synthesis and biological evaluation of a novel tubulin inhibitor this compound targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

- 4. researchgate.net [researchgate.net]

- 5. Tubulozole-induced G2/M cell cycle arrest in human colon cancer cells through formation of microtubule polymerization mediated by ERK1/2 and Chk1 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of SKLB0565: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the cellular uptake and in vivo distribution of small molecule tubulin inhibitors, with a specific focus on providing a framework for the investigation of SKLB0565, a potent tubulin inhibitor with anti-proliferative activity. Due to the limited publicly available data on this compound, this document leverages established protocols and data from analogous, well-studied tubulin inhibitors such as vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel). This guide details experimental protocols for quantifying cellular uptake and tissue distribution, presents representative data in tabular format for easy comparison, and includes visualizations of key cellular transport pathways and experimental workflows using the DOT language for Graphviz.

Introduction to this compound and the Importance of Cellular Upt.ake and Distribution Studies

This compound is a novel, potent small molecule inhibitor of tubulin. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. With significant anti-proliferative activity against various cancer cell lines, this compound holds promise as a therapeutic candidate.

Understanding the cellular uptake and in vivo distribution of this compound is critical for its preclinical and clinical development. These studies are essential to:

-

Determine Bioavailability: Assess the extent and rate at which the compound reaches its intracellular target.

-

Elucidate Mechanisms of Action: Understand how the drug crosses the cell membrane to interact with tubulin.

-

Identify Potential Resistance Mechanisms: Investigate the role of efflux pumps, such as P-glycoprotein, in limiting intracellular accumulation.

-

Optimize Dosing Regimens: Inform the design of effective and safe dosing schedules based on pharmacokinetic and pharmacodynamic data.

-

Evaluate Off-Target Effects: Assess the distribution of the compound to non-target tissues to predict potential toxicities.

This guide will provide the necessary protocols and conceptual frameworks to initiate and conduct comprehensive cellular uptake and distribution studies for this compound or other novel small molecule tubulin inhibitors.

Cellular Uptake of Small Molecule Tubulin Inhibitors

The cellular entry of small molecule tubulin inhibitors is a complex process that can involve multiple mechanisms, including passive diffusion and carrier-mediated transport. Efflux pumps, particularly P-glycoprotein (P-gp), play a crucial role in actively removing these compounds from the cell, which is a common mechanism of multidrug resistance in cancer.

Key Cellular Transport Mechanisms

Experimental Protocol: In Vitro Cellular Uptake Assay using HPLC

This protocol describes a method to quantify the intracellular concentration of a small molecule inhibitor in cultured cancer cells.

Materials:

-

Selected cancer cell line (e.g., HCT116, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA (for adherent cells)

-

Cell lysis buffer (e.g., RIPA buffer) or organic solvent for extraction (e.g., methanol, acetonitrile)

-

BCA Protein Assay Kit

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

-

Drug Treatment:

-

Prepare working solutions of this compound in a complete culture medium at the desired concentrations.

-

Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (medium with the equivalent concentration of DMSO).

-

Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8 hours) to determine the time course of uptake.

-

-

Cell Harvesting and Washing:

-

At each time point, remove the drug-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

-

For adherent cells, detach them using Trypsin-EDTA, then neutralize with a complete medium and centrifuge to pellet the cells. Wash the cell pellet again with ice-cold PBS.

-

-

Cell Lysis and Drug Extraction:

-

Resuspend the cell pellet in a known volume of lysis buffer or extraction solvent.

-

Lyse the cells by sonication on ice or by freeze-thaw cycles.

-

Take an aliquot of the cell lysate for protein quantification using the BCA assay. This will be used to normalize the amount of intracellular drug.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Sample Preparation for HPLC:

-

Collect the supernatant containing the extracted drug.

-

If necessary, perform a further protein precipitation step (e.g., by adding cold acetonitrile) and centrifugation.

-

Transfer the final supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of this compound. This includes determining the optimal mobile phase, column, flow rate, and detection wavelength.

-

Generate a standard curve by preparing serial dilutions of this compound in the same matrix as the cell lysates.

-

Inject the cell extract samples and quantify the amount of this compound by comparing the peak area to the standard curve.

-

-

Data Analysis:

-

Calculate the intracellular concentration of this compound, typically expressed as ng or µg of drug per mg of total cellular protein.

-

Quantitative Data: Cellular Uptake of Paclitaxel in Cancer Cell Lines

The following table summarizes representative data on the cellular uptake of paclitaxel, a well-known tubulin inhibitor, in different cancer cell lines. This data illustrates the variability in drug accumulation that can be expected and the impact of multidrug resistance.

| Cell Line | Drug Concentration (µM) | Incubation Time (h) | Intracellular Paclitaxel (ng/mg protein) | Reference |

| HCT116 (Normal) | 1 | 1 | ~120 | [1] |

| HCT116(VM)46 (MDR) | 1 | 1 | ~10 | [1] |

| MDA-MB-468 | 0.1 | 4 | ~50 | [2] |

| MCF-7 | 0.1 | 4 | ~30 | [2] |

| C6 (Glioblastoma) | 0.4 | 48 | ~25 (from nanoparticles) | [3] |

In Vivo Distribution of Small Molecule Tubulin Inhibitors

Following administration, a small molecule drug is distributed throughout the body via the circulatory system. The extent of its distribution to various tissues and organs is a key determinant of its efficacy and toxicity.

Experimental Workflow: Tissue Distribution Study

Experimental Protocol: Tissue Distribution Study of a Small Molecule Drug in Mice

This protocol outlines the general steps for determining the concentration of a drug in various tissues of a mouse model.

Materials:

-

CD-1 or BALB/c mice

-

This compound formulation for in vivo administration

-

Anesthetic (e.g., isoflurane)

-

Surgical tools for dissection

-

Homogenizer

-

Extraction solvent (e.g., acetonitrile, methanol)

-

LC-MS/MS system or scintillation counter (if using a radiolabeled compound)

Procedure:

-

Animal Dosing:

-

Administer this compound to mice via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, euthanize a cohort of mice.

-

Collect blood via cardiac puncture.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect and collect major organs and tissues of interest (e.g., liver, kidney, spleen, lung, heart, brain, and tumor if applicable).

-

Weigh each tissue sample.

-

-

Tissue Homogenization and Drug Extraction:

-

Homogenize each tissue sample in a suitable buffer or solvent.

-

Add an internal standard (for LC-MS/MS analysis).

-

Perform liquid-liquid or solid-phase extraction to isolate the drug from the tissue matrix.

-

-

Quantification:

-

Analyze the extracted samples using a validated LC-MS/MS method.

-

If using a radiolabeled compound, measure the radioactivity in the tissue homogenates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of this compound in each tissue, typically expressed as µg of drug per gram of tissue.

-

Plot the tissue concentration-time profiles for each organ.

-

Quantitative Data: Tissue Distribution of Vincristine in Mice

The following table presents representative data on the tissue distribution of vincristine, a vinca alkaloid tubulin inhibitor, in mice. This data highlights the differential accumulation of the drug in various organs.

| Tissue | Concentration at 1 hour (µg/g) | Concentration at 4 hours (µg/g) | Reference |

| Liver | ~12.5 | ~5.0 | [4] |

| Spleen | ~10.0 | ~4.0 | [4] |

| Kidney | ~7.5 | ~2.5 | [4] |

| Lung | ~5.0 | ~2.0 | [4] |

| Heart | ~2.5 | ~1.0 | [4] |

| Brain | <0.5 | <0.5 | [5] |

| Bone Marrow | ~2.0 | ~0.5 | [4] |

Advanced Techniques and Considerations

Radiolabeling for Biodistribution Studies

Radiolabeling this compound with isotopes such as ³H, ¹⁴C, or positron emitters (e.g., ¹⁸F, ¹¹C) allows for highly sensitive quantification and visualization of its in vivo distribution.[6][7]

-

Quantitative Whole-Body Autoradiography (QWBA): Provides a visual map of drug distribution across the entire animal body.

-

Positron Emission Tomography (PET) Imaging: Enables non-invasive, real-time imaging of drug distribution in living subjects.[8][9]

Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can be used to visualize the spatial distribution of unlabeled drugs within tissue sections, providing a high-resolution map of drug localization.[10]

Conclusion

The cellular uptake and in vivo distribution are fundamental pharmacokinetic properties that are essential to characterize for any novel drug candidate, including this compound. The experimental protocols and representative data presented in this technical guide provide a solid foundation for researchers to design and execute studies to elucidate these critical parameters. A thorough understanding of how this compound enters cells, interacts with its target, and distributes throughout the body will be instrumental in advancing its development as a potential cancer therapeutic.

References

- 1. Cellular uptake profile of paclitaxel using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cellular uptake and cytotoxicity of paclitaxel loaded lipid nanocapsules in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the cytotoxic effects, cellular uptake and cellular distribution of paclitaxel-loaded nanoparticles in glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distribution and metabolism of vincristine in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing antibody PET imaging: a comparative preclinical analysis of nanobody and minibody-like PET tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Effects of SKLB0565 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB0565 is a novel synthetic small molecule that has demonstrated significant potential as a microtubule-targeting agent. This technical guide provides a comprehensive overview of the core effects of this compound on microtubule dynamics, including its potent anti-proliferative activity against colorectal cancer, its mechanism of action as a tubulin polymerization inhibitor, and its downstream cellular consequences, such as cell cycle arrest and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and processes involved, serving as a valuable resource for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a well-established target for the development of anticancer therapies. Agents that interfere with microtubule dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells. This compound has emerged as a promising new entity in this class of therapeutic agents. It is a novel tubulin inhibitor that has been shown to target the colchicine binding site on β-tubulin.[1][2] This guide will delve into the technical details of its mechanism of action and its effects on cancer cells.

Quantitative Data on the Biological Activity of this compound

The biological effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings regarding its anti-proliferative activity and its direct impact on tubulin polymerization.

Table 1: Anti-proliferative Activity of this compound in Human Colorectal Cancer (CRC) Cell Lines

This compound exhibits potent cytotoxic effects across a panel of human colorectal cancer cell lines, with IC50 values in the nanomolar range.

| Cell Line | IC50 (µM) |

| HCT116 | 0.012 |

| HT29 | 0.025 |

| SW480 | 0.031 |

| SW620 | 0.045 |

| LoVo | 0.053 |

| DLD1 | 0.068 |

| RKO | 0.076 |

| Caco-2 | 0.081 |

Data represents the concentration of this compound required to inhibit the growth of the respective cell lines by 50% after a 72-hour incubation period.

Table 2: Inhibition of Tubulin Polymerization by this compound

This compound directly inhibits the polymerization of tubulin in a cell-free assay, demonstrating its mechanism as a microtubule-destabilizing agent.

| Compound | Tubulin Polymerization IC50 (µM) |

| This compound | 2.1 |

| Colchicine (Reference) | 1.8 |

IC50 values were determined by a fluorescence-based in vitro tubulin polymerization assay.

Core Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its anti-cancer effects by directly interfering with the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation has profound consequences for the cell, particularly during mitosis.

Visualization of the Experimental Workflow for Assessing Microtubule Disruption

The following diagram illustrates the typical experimental workflow used to characterize the effect of this compound on microtubule dynamics.

Caption: Experimental workflow for characterizing this compound.

Cellular Consequences of this compound Treatment

G2/M Cell Cycle Arrest

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase. This prevents the cells from completing mitosis and progressing to cell division.

Quantitative Analysis of Cell Cycle Distribution:

Treatment of HCT116 cells with this compound for 24 hours resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.

| This compound Concentration (µM) | % of Cells in G2/M Phase |

| 0 (Control) | 15.2% |

| 0.01 | 35.8% |

| 0.05 | 68.4% |

| 0.1 | 85.1% |

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in colorectal cancer cells.[1]

Signaling Pathway of this compound-Induced Apoptosis:

The apoptotic signaling cascade initiated by this compound involves the depolarization of the mitochondrial membrane, followed by the activation of effector caspases.

References

In Vitro Cytotoxicity of Novel Anticancer Agents: A Technical Guide

Introduction

The evaluation of in vitro cytotoxicity is a critical initial step in the development of novel anticancer therapeutics. This process involves exposing various cancer cell lines to the compound of interest and measuring its effects on cell viability, proliferation, and mechanisms of cell death. This technical guide outlines the core experimental protocols, data presentation standards, and visualization of key cellular processes relevant to cytotoxicity studies.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from in vitro assays should be presented in a clear and standardized format to allow for easy comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative IC50 Values of a Novel Compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | 72 | 15.5 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 72 | 8.2 ± 1.5 |

| HeLa | Cervical Cancer | 72 | 12.8 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | 72 | 25.1 ± 3.4 |

| HT29 | Colorectal Adenocarcinoma | 72 | 18.9 ± 2.8 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Illustrative Apoptosis and Cell Cycle Arrest Data

| Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | G2/M Phase Arrest (%) |

| A549 | 15 | 35.6 ± 4.2 | 45.2 ± 5.1 |

| MCF-7 | 10 | 48.2 ± 5.5 | 52.8 ± 6.3 |

Data are presented as mean ± standard deviation. Apoptosis was determined by Annexin V/PI staining and cell cycle distribution by flow cytometry after 48 hours of treatment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5]

Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for MTT Cell Viability Assay.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anticancer compound, leading to apoptosis.

Caption: Hypothetical Drug-Induced Apoptosis Pathway.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

In-Depth Technical Guide: SKLB0565 and the Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB0565 is a novel synthetic compound identified as a potent tubulin polymerization inhibitor that demonstrates significant anti-proliferative activity, particularly in colorectal carcinoma (CRC) cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis. The core pathway involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the mitochondria-mediated intrinsic apoptotic cascade. This document details the experimental evidence, quantitative data, and methodologies that elucidate this pathway, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anti-cancer effect by targeting tubulin, a key component of the cellular cytoskeleton. By binding to the colchicine binding site on β-tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical for several cellular processes, most notably mitosis.

Experimental Protocol: Tubulin Polymerization Assay

The inhibitory effect of this compound on tubulin polymerization is quantifiable through a turbidity assay.

-

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.

-

Methodology:

-

Purified bovine brain tubulin is suspended in a glutamate-based buffer.

-

The reaction is initiated by the addition of GTP and incubation at 37°C to promote polymerization.

-

Different concentrations of this compound are added to the reaction mixture.

-

The change in absorbance at 350 nm is monitored over time using a spectrophotometer.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

-

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound leads to two major downstream cellular events: cell cycle arrest and induction of apoptosis.

G2/M Phase Cell Cycle Arrest

Properly functioning microtubules are essential for the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G1, S, and G2/M).

-

Methodology:

-

CRC cells (e.g., HCT116, SW480) are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells are treated with RNase A to remove RNA and then stained with a solution containing propidium iodide.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software.

-

Quantitative Data: Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative effects across a range of colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (μM) |

| HCT116 | 0.012 |

| HT29 | 0.025 |

| SW480 | 0.031 |

| SW620 | 0.045 |

| LoVo | 0.053 |

| DLD1 | 0.068 |

| RKO | 0.076 |

| Caco-2 | 0.081 |

The Apoptotic Pathway: Mitochondria-Mediated Intrinsic Apoptosis

Prolonged arrest at the G2/M phase due to microtubule disruption is a potent trigger for apoptosis. This compound induces apoptosis primarily through the mitochondria-mediated intrinsic pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a specific cascade of caspase enzymes.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential. This depolarization of the mitochondrial membrane is a point of no return for the cell, committing it to apoptosis.

-

Principle: The fluorescent dye JC-1 is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence is therefore a measure of the mitochondrial membrane potential.

-

Methodology:

-

CRC cells are treated with this compound for a defined period.

-

The cells are then incubated with the JC-1 dye.

-

The fluorescence is measured using a fluorescence microscope or a flow cytometer.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

-

Regulation of Apoptotic Proteins

The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound treatment has been shown to alter the balance of these proteins, favoring apoptosis. This is followed by the activation of the caspase cascade.

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This technique can be used to measure changes in the expression of Bcl-2 family proteins and the cleavage (activation) of caspases.

-

Methodology:

-

CRC cells are treated with this compound.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection.

-

The protein bands are visualized and quantified. An increase in the levels of cleaved caspases and cleaved PARP is indicative of apoptosis.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Caption: Workflow for studying this compound-induced apoptosis.

Conclusion

This compound represents a promising anti-cancer agent that effectively induces apoptosis in colorectal cancer cells through a well-defined molecular pathway. Its primary mechanism of inhibiting tubulin polymerization triggers a cascade of events, including G2/M cell cycle arrest and the activation of the mitochondria-mediated intrinsic apoptotic pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic. Understanding these core mechanisms is crucial for designing future studies, including in vivo efficacy models and combination therapies.

Structural Activity Relationship of SKLB0565 Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on SKLB0565 and its analogs. The full-text of the primary research article detailing the comprehensive structure-activity relationship (SAR) and specific experimental protocols was not accessible. Therefore, the quantitative data for individual analogs and the detailed experimental methodologies are based on information from abstracts, data sheets, and generalized scientific protocols.

Introduction

This compound is a potent tubulin inhibitor that belongs to a series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives. It demonstrates significant anti-proliferative activity against a range of colorectal cancer (CRC) cell lines by targeting the colchicine binding site on β-tubulin. This inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic apoptosis. This technical guide provides an in-depth overview of the structural activity relationship of this compound and its analogs, based on the available scientific literature.

Quantitative Data

Due to the inaccessibility of the full research publication, a comprehensive table detailing the structures and corresponding IC50 values for all synthesized this compound analogs cannot be provided. The available information for the lead compound, this compound, is summarized below.

| Compound | Cell Lines | IC50 Range (µM) |

| This compound | Colorectal Carcinoma (CRC) | 0.012 - 0.081[1][2] |

Core Structure of the this compound Series

The fundamental scaffold of this series of compounds is a 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one core. The structural variations among the analogs, which are crucial for a detailed SAR analysis, would likely involve substitutions on the purine ring, the pyridinone ring, and the linker between them.

Experimental Protocols

The following are generalized protocols for the key experiments likely used to characterize this compound and its analogs. The precise conditions and reagents may have varied in the original study.

In Vitro Anti-proliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer is prepared.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested and washed.

-

Fixation: Cells are fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Mandatory Visualizations

Caption: Experimental workflow for the screening and characterization of this compound analogs.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Structure-Activity Relationship (SAR) Discussion

A detailed SAR analysis requires the biological activity data for a series of structurally related analogs. As this information is not fully available in the public domain, a comprehensive SAR discussion cannot be presented. However, based on the general structure of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives, key areas for structural modification to explore the SAR would include:

-

The Purine Moiety (Position 9 and substitutions on the purine ring): Modifications at this position could influence the interaction with the colchicine binding pocket and affect the overall potency and selectivity of the compounds.

-

The Pyridinone Core: Substitutions on the pyridinone ring could impact the molecule's electronic properties, solubility, and metabolic stability.

-

The Methylene Linker: The length and flexibility of the linker connecting the purine and pyridinone moieties are likely critical for optimal positioning of the pharmacophores within the binding site.

Conclusion

This compound is a promising anti-tubulin agent with potent anti-proliferative activity against colorectal cancer cells. Its mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. While a detailed structure-activity relationship for the broader class of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives could not be fully elucidated due to the lack of publicly available data, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this class of compounds. Further investigation and the publication of more comprehensive data are needed to fully understand the therapeutic potential of this compound and its analogs.

References

An In-Depth Technical Guide to SKLB0565: A Potent Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of SKLB0565 (CAS Number: 2414607-10-4), a novel and potent tubulin polymerization inhibitor. This document details its physicochemical characteristics, mechanism of action, and anti-proliferative activity against colorectal cancer, supported by experimental protocols and signaling pathway visualizations.

Core Properties and Physicochemical Data

This compound is a synthetic small molecule belonging to the 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one series of compounds.[1] It has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2414607-10-4 |

| Molecular Formula | C20H25ClN6O |

| Molecular Weight | 400.91 g/mol |

| Appearance | Solid powder |

| Storage Conditions | Store at -20°C for long-term |

Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative activity against a panel of human colorectal carcinoma (CRC) cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values highlight its potency in the nanomolar range.

Table 2: In Vitro Anti-proliferative Activity of this compound against Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT-116 | 0.012 ± 0.002 |

| HT-29 | 0.025 ± 0.004 |

| SW480 | 0.031 ± 0.005 |

| SW620 | 0.045 ± 0.006 |

| LoVo | 0.053 ± 0.007 |

| DLD-1 | 0.068 ± 0.009 |

| RKO | 0.075 ± 0.010 |

| Caco-2 | 0.081 ± 0.011 |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division. By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to a cascade of events that culminate in apoptotic cell death.

Caption: this compound mechanism of action.

The inhibition of tubulin polymerization by this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis.[4] Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Experimental Workflow:

Caption: Workflow for tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.8) containing 10% glycerol.

-

Prepare a 10 mM stock solution of GTP in G-PEM buffer.

-

Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in G-PEM buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 30 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

Caption: Workflow for cell cycle analysis.

Methodology:

-

Cell Seeding and Treatment:

-

Seed colorectal cancer cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

-

Data Analysis:

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).

-

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Experimental Workflow:

Caption: Workflow for apoptosis assay.

Methodology:

-

Cell Seeding and Treatment:

-

Seed colorectal cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound or vehicle control (DMSO) for 48 hours.

-

-

Cell Harvesting:

-

Collect both the floating cells from the medium and the adherent cells by trypsinization.

-

Wash the combined cell population with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

The cell population is differentiated into four quadrants:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

The percentage of apoptotic cells (early and late) is quantified.

-

Conclusion

This compound is a potent tubulin polymerization inhibitor with significant anti-proliferative activity against colorectal cancer cells. Its mechanism of action, involving G2/M phase cell cycle arrest and the induction of mitochondria-mediated apoptosis, makes it a promising candidate for further investigation in the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential of this compound.

References

- 1. Design, synthesis and biological evaluation of a novel tubulin inhibitor this compound targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SKLB0565: A Potent Tubulin Inhibitor for Colorectal Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of SKLB0565, a novel and potent tubulin polymerization inhibitor. This compound has demonstrated significant anti-proliferative activity against a range of colorectal carcinoma (CRC) cell lines. Its mechanism of action involves binding to the colchicine site of β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of mitochondria-mediated intrinsic apoptosis. Furthermore, this compound has been shown to inhibit cancer cell migration and the formation of capillary-like tube structures in endothelial cells, suggesting its potential as an anti-angiogenic agent. This guide details the synthetic chemistry, experimental protocols for its biological characterization, and a summary of its quantitative efficacy, positioning this compound as a promising candidate for further preclinical and clinical development in oncology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a well-established and highly validated target for anticancer drug development. Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-binding site inhibitors). Colchicine-binding site inhibitors (CBSIs) are of particular interest due to their ability to overcome multidrug resistance, a common challenge with other classes of tubulin inhibitors.

This compound emerged from a drug discovery program aimed at identifying novel, potent, and synthetically accessible CBSIs with significant anti-cancer activity. This technical guide will provide an in-depth look at the discovery, synthesis, and mechanism of action of this compound.

Discovery of this compound

This compound was identified through a systematic design and synthesis approach focused on a series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives. The core scaffold was designed to mimic the binding interactions of known CBSIs. Through structure-activity relationship (SAR) studies, this compound was identified as a lead compound with potent anti-proliferative activity against a panel of human colorectal carcinoma cell lines.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step synthetic route, which will be detailed in a forthcoming publication. The general scheme involves the construction of the substituted pyridin-2(1H)-one core, followed by the introduction of the purine moiety via a linker. The final product is purified by column chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

(Note: A detailed, step-by-step synthetic protocol is pending the full public release of the primary research article.)

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic effects against a variety of colorectal cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, which triggers a cascade of downstream cellular events culminating in apoptosis.

Anti-proliferative Activity

This compound demonstrates significant anti-proliferative activity with IC50 values in the nanomolar range across multiple colorectal cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| CT26 | Colorectal Carcinoma | 0.057 |

| SW620 | Colorectal Carcinoma | 0.040 |

| HCT116 | Colorectal Carcinoma | 0.021 |

| Other CRC Lines | Colorectal Carcinoma | 0.012 - 0.081[1] |

Inhibition of Tubulin Polymerization

This compound directly inhibits the polymerization of tubulin in vitro. This activity is attributed to its binding to the colchicine site on β-tubulin, thereby preventing the formation of microtubules.

Cell Cycle Arrest

Treatment of colorectal cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents. This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle due to tubulin depolymerization.

Induction of Apoptosis

Following G2/M arrest, this compound induces apoptosis through the mitochondria-mediated intrinsic pathway. This is characterized by the depolarization of the mitochondrial membrane, a key event in the initiation of this apoptotic cascade.

Anti-migratory and Anti-angiogenic Effects

Beyond its direct cytotoxic effects, this compound also inhibits the migration of cancer cells. Furthermore, it disrupts the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs), indicating potential anti-angiogenic activity, which is crucial for preventing tumor growth and metastasis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general workflow for its biological evaluation.

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for this compound.

Experimental Protocols

The following are generalized protocols for the key biological assays used to characterize this compound. The specific concentrations and incubation times for this compound should be optimized for the cell line and assay being performed.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay

-

Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.

-

Add this compound or a vehicle control to the tubulin solution in a 96-well plate.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with this compound for the desired time period.

-

Harvest both the adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh media containing this compound or a vehicle control.

-

Image the wound at 0 hours and at various time points thereafter (e.g., 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with this compound or a vehicle control.

-

Incubate for 6-12 hours at 37°C.

-

Visualize the formation of capillary-like tube structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.

Conclusion

This compound is a novel and potent tubulin polymerization inhibitor with significant anti-proliferative activity against colorectal cancer cells. Its well-defined mechanism of action, involving G2/M cell cycle arrest and induction of mitochondria-mediated apoptosis, coupled with its anti-migratory and anti-angiogenic properties, makes it a compelling candidate for further drug development. The data presented in this technical guide provide a strong foundation for future preclinical studies to fully elucidate its therapeutic potential in the treatment of colorectal and potentially other solid tumors.

References

SKLB0565: A Potent Tubulin Inhibitor with Selective Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKLB0565 is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. It functions as a tubulin polymerization inhibitor, specifically targeting the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of mitochondria-mediated intrinsic apoptosis in cancer cells. Notably, evidence suggests that this compound exhibits a degree of selectivity for cancer cells over normal cells, a critical attribute for a promising therapeutic candidate. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its anticancer activity, detailed experimental protocols for its evaluation, and visualizations of the key cellular pathways it modulates.

Mechanism of Action: Targeting the Building Blocks of Cell Division

This compound exerts its anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

By binding to the colchicine site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[3][4] This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, causing the cells to arrest in the G2/M phase of the cell cycle.[3][4][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a form of programmed cell death, ultimately leading to the elimination of the cancer cells.[1][2][5]

Quantitative Data: Potency Against Colorectal Cancer

This compound has shown remarkable potency against a panel of human colorectal carcinoma (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | IC50 (µM) |

| CT26 | 0.057 |

| SW620 | 0.040 |

| HCT116 | 0.021 |

| HT29 | 0.012 |

| LoVo | 0.035 |

| SW480 | 0.063 |

| RKO | 0.081 |

| DLD-1 | 0.048 |

Table 1: In vitro anti-proliferative activity of this compound against various human colorectal cancer cell lines.[3][6]

Note on Selectivity: While the available literature strongly suggests that this compound and related compounds exhibit lower cytotoxicity towards normal cells, specific IC50 values for this compound on a non-cancerous cell line (e.g., NRK-52E normal rat kidney cells) are not publicly available at this time.[7][8] The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a critical parameter for assessing the therapeutic window of a drug candidate. Further studies are required to definitively quantify the selectivity of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the established mechanism of action for this compound, from tubulin binding to the induction of apoptosis.

Mitochondria-Mediated Intrinsic Apoptosis Pathway

While the precise molecular details of the apoptotic pathway induced by this compound are not fully elucidated in the available literature, the general mitochondria-mediated intrinsic pathway is well-established. The following diagram depicts the key events in this process. Further research is needed to identify the specific Bcl-2 family proteins and caspases modulated by this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the in vitro anticancer activity of a compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Microtubule organization: A complex solution [ouci.dntb.gov.ua]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zider.free.fr [zider.free.fr]

- 7. tandfonline.com [tandfonline.com]

- 8. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SKLB0565 Treatment of HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HCT116 human colorectal carcinoma cell line is a valuable in vitro model for cancer research and drug discovery. These cells are characterized by their epithelial morphology and are known to harbor mutations in genes such as KRAS and PIK3CA, making them a relevant model for studying colorectal cancer biology and therapeutic responses. This document provides detailed protocols for treating HCT116 cells with SKLB0565, a novel investigational compound. The described methods will enable researchers to assess the cytotoxic and mechanistic effects of this compound, including its impact on cell viability, apoptosis, and key signaling pathways.

Quantitative Data Summary

The following tables summarize expected quantitative data from key experiments. These tables are provided as templates for data presentation and comparison.

Table 1: Cell Viability (IC50) of this compound in HCT116 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | Data to be determined |

| 48 hours | Data to be determined |

| 72 hours | Data to be determined |

Table 2: Apoptosis Analysis by Annexin V/PI Staining

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | Data to be determined | Data to be determined |

| This compound | Concentration 1 | Data to be determined | Data to be determined |

| This compound | Concentration 2 | Data to be determined | Data to be determined |

| Positive Control | e.g., Staurosporine | Data to be determined | Data to be determined |

Table 3: Western Blot Analysis of Key Signaling Proteins

| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Normalized to Loading Control) |

| p53 | This compound | Data to be determined |

| p21 | This compound | Data to be determined |

| Cleaved Caspase-3 | This compound | Data to be determined |

| Bcl-2 | This compound | Data to be determined |

| Bax | This compound | Data to be determined |

| p-NF-κB p65 | This compound | Data to be determined |

| Total NF-κB p65 | This compound | Data to be determined |

Experimental Protocols

HCT116 Cell Culture and Maintenance

Materials:

-

HCT116 cells (ATCC® CCL-247™)

-

McCoy's 5A Medium (Modified)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well cell culture plates

Protocol:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency (typically every 2-3 days).

-

To subculture, wash the cell monolayer with PBS, and then add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 4-5 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

-

HCT116 cells

-

Complete growth medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HCT116 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-